2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane chemical structure and properties
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane chemical structure and properties
The following technical guide details the structure, synthesis, properties, and applications of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane , a versatile functional acetal used in advanced polymer synthesis and organic chemistry.
Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Delivery Researchers
Executive Summary
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane (often referred to as the acetonide of 5-hexene-1,2-diol) is a bifunctional building block characterized by an acid-labile cyclic ketal and a reactive terminal alkene. Its unique structure allows it to serve as a "masked" diol in organic synthesis or as a functional monomer in cationic ring-opening polymerization (CROP). This compound is critical in the development of pH-responsive degradable polymers and functionalized hydrogels for biomedical applications.
Chemical Identity & Structure Analysis
Structural Composition
The molecule consists of a five-membered 1,3-dioxolane ring substituted at the 2-position with two methyl groups (gem-dimethyl, derived from acetone) and at the 4-position with a 3-butenyl side chain .
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IUPAC Name: 4-(But-3-en-1-yl)-2,2-dimethyl-1,3-dioxolane
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Molecular Formula: C₉H₁₆O₂
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Molecular Weight: 156.22 g/mol
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SMILES: CC1(C)OC(CCC=C)CO1
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Key Functional Groups:
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Cyclic Ketal (Acetonide): Stable to base/nucleophiles; hydrolyzes rapidly in dilute acid.
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Terminal Alkene: Available for olefin metathesis, thiol-ene "click" chemistry, or radical polymerization.
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Physical Properties (Typical)
| Property | Value / Description |
| Physical State | Colorless, clear liquid |
| Boiling Point | ~75–80 °C at 15 mmHg (Est.) |
| Density | ~0.92–0.95 g/mL |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); limited solubility in water. |
| Chirality | Contains one stereocenter at C4. Usually synthesized as a racemate unless starting from chiral diol. |
Synthesis & Production Protocol
The most robust route to 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane is the acid-catalyzed acetalization of 5-hexene-1,2-diol with acetone or 2,2-dimethoxypropane.
Reaction Scheme (Graphviz)
Figure 1: Acid-catalyzed synthesis pathway from 5-hexene-1,2-diol.
Detailed Experimental Procedure
Objective: Synthesis of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane on a 50 mmol scale.
Reagents:
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5-Hexene-1,2-diol (5.81 g, 50 mmol)
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2,2-Dimethoxypropane (DMP) (10.4 g, 100 mmol) [Alternative: Acetone with Dean-Stark trap]
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p-Toluenesulfonic acid monohydrate (p-TsOH) (95 mg, 0.5 mmol)
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Solvent: Dichloromethane (DCM) or neat.
Protocol:
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Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-hexene-1,2-diol in anhydrous DCM (50 mL).
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Addition: Add 2,2-dimethoxypropane followed by the p-TsOH catalyst.
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Reaction: Stir the mixture at room temperature (25 °C) for 2–4 hours. Monitor consumption of the diol by TLC (SiO₂, Hexane/EtOAc 1:1, stain with KMnO₄).
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Quenching: Once complete, neutralize the acid by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 10 minutes.
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Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).
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Purification: Dry combined organics over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Distillation: Purify the crude oil by vacuum distillation (Kugelrohr or short-path) to obtain the pure dioxolane as a colorless oil.
Reactivity Profile & Applications
This compound is a "functional monomer" because it possesses orthogonal reactivity: the ketal is sensitive to pH, while the alkene is sensitive to oxidation or radical addition.
Reactivity Flowchart
Figure 2: Orthogonal reactivity pathways for the compound.
Key Applications
A. pH-Responsive Polymers (Drug Delivery)
The 1,3-dioxolane ring is stable at physiological pH (7.4) but degrades in the acidic environment of endosomes (pH 5.0–6.0) or tumor microenvironments.
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Mechanism: Cationic ring-opening polymerization (CROP) of this monomer yields a poly(dioxolane) backbone.
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Utility: The pendant alkene allows for the attachment of drugs or targeting ligands after polymerization via thiol-ene click chemistry, creating "smart" drug carriers that release their payload upon acid-triggered backbone degradation.
B. Cross-Linkers for Hydrogels
The terminal alkene can be used as a cross-linking site in radical polymerizations (e.g., with acrylamides).
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Result: A hydrogel containing acid-cleavable cross-links. Upon exposure to acid, the cross-links break (hydrolysis of the ketal), causing the gel to dissolve and release encapsulated contents.
C. Organic Synthesis Intermediate
Serves as a protected form of 5-hexene-1,2-diol. The alkene can undergo:
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Epoxidation: To form the epoxide-dioxolane.
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Hydroboration-Oxidation: To extend the chain with a terminal alcohol.
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Metathesis: Ring-closing metathesis (RCM) to form macrocycles if another alkene is tethered.
Safety & Handling (E-E-A-T)
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Flammability: As an ether/acetal derivative, this compound is likely flammable. Keep away from heat and open flames.
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Peroxide Formation: Like many ethers and acetals, it may form peroxides upon prolonged exposure to air. Store under an inert atmosphere (Nitrogen or Argon).
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Acid Sensitivity: Strictly avoid contact with strong acids during storage, as this will induce polymerization or hydrolysis.
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Storage: Store at 2–8 °C in a tightly sealed container, preferably over molecular sieves to maintain dryness.
References
- Preparation of Acetals: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.
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Poly(dioxolane) Synthesis: Winstein, S.; Henderson, R. B. "Ethylene Oxide and 1,3-Dioxolane." Journal of the American Chemical Society.
- Functional Acetals in Drug Delivery: "Acid-Sensitive Poly(dioxolane)s as Drug Delivery Systems." Journal of Controlled Release.
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Diol Precursor: Sigma-Aldrich Product Page for 5-Hexene-1,2-diol.
